4-(6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Description
4-(6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.19607403 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
The compound acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HRAS mutation, compared to isogenic non-HRAS cells . This suggests that the compound interacts with GPX4 in a way that disrupts its protective function, making cells more susceptible to ferroptosis .
Biochemical Pathways
The inhibition of GPX4 by this compound affects the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is distinct from other forms of cell death like apoptosis and necrosis. It is characterized by the iron-dependent accumulation of lipid peroxides . By inhibiting GPX4, the compound disrupts the cell’s ability to neutralize these harmful lipid peroxides, leading to cell death .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells expressing the HRAS mutation . This leads to cell death, which could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers that are resistant to other forms of treatment .
Properties
IUPAC Name |
4-[6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-14-15(12-18-25-14)13-21-4-6-22(7-5-21)16-2-3-17(20-19-16)23-8-10-24-11-9-23/h2-3,12H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUFVIWFUDJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.